

ER-27319 Maleate: A Technical Guide for Studying Syk Function

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Compound of Interest

Compound Name: *ER-27319 maleate*

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This in-depth technical guide provides a comprehensive overview of **ER-27319 maleate** as a tool for the targeted study of Spleen Tyrosine Kinase (Syk) function. ER-27319 is a potent and selective, cell-permeable inhibitor of Syk, an essential non-receptor tyrosine kinase involved in signal transduction across a variety of immune cells.^{[1][2]} This document outlines the mechanism of action of ER-27319, presents its inhibitory activity in structured data formats, provides detailed methodologies for its use in key experiments, and visualizes relevant biological pathways and experimental workflows.

Mechanism of Action

ER-27319, an acridone derivative, selectively inhibits the activation of Syk by interfering with its tyrosine phosphorylation.^{[1][2][3]} Specifically, it has been shown to inhibit the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit in mast cells.^[4] This inhibition of Syk activation subsequently blocks the downstream signaling cascade, including the generation of inositol phosphates, the release of arachidonic acid, and the secretion of histamine and tumor necrosis factor-α (TNF-α).^{[1][3]}

ER-27319 demonstrates notable selectivity for Syk in the context of mast cell signaling. It does not inhibit the tyrosine phosphorylation of ZAP-70 in T-cells, nor does it affect Syk phosphorylation in B-cells stimulated via the B-cell receptor.^{[1][4]} Furthermore, it does not inhibit the upstream kinase Lyn or the phosphorylation of the FcεRI receptor itself.^{[3][4]}

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of **ER-27319 maleate** across various in vitro cellular assays.

Table 1: Inhibition of Allergic Mediator Release by ER-27319

Cell Type	Mediator	Stimulus	IC50 (μM)
RBL-2H3 cells	Histamine, TNF-α, Arachidonic Acid, Inositol Phosphates	Antigen	~10
Rat Peritoneal Mast Cells	Histamine, Arachidonic Acid	Antigen	~10
Human Cultured Mast Cells	Histamine, Arachidonic Acid	Anti-IgE	~10

Data sourced from multiple reports, indicating an approximate IC50 of 10 μM for the inhibition of various antigen-induced allergic mediators.[\[1\]](#)[\[2\]](#)

Table 2: Inhibition of Syk Tyrosine Phosphorylation by ER-27319

Cell Line	Syk Activation Method	ER-27319 Concentration (μM)	% Inhibition of Syk Phosphorylation
RBL-2H3	Phospho-γ ITAM of FcεRI γ	10	57%
RBL-2H3	Phospho-γ ITAM of FcεRI γ	30	87%
Canine Mastocytoma Cells	Anti-IgG	100	Inhibition of 38 kD and 70 kD protein tyrosine phosphorylation

This table highlights the direct impact of ER-27319 on Syk phosphorylation in mast cell lines.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 3: Selectivity Profile of ER-27319

Cell Type	Target/Pathway	Stimulus	ER-27319 Concentration (μM)	Effect
Jurkat T-cells	ZAP-70 Tyrosine Phosphorylation	Anti-CD3	Up to 100	No inhibition
Human Peripheral B-cells	Syk Tyrosine Phosphorylation	Anti-IgM	Up to 100	No inhibition
RBL-2H3 cells	Lyn Kinase Activity	Antigen	Not specified	No inhibition
RBL-2H3 cells	FcεRI β and γ Subunit Phosphorylation	Antigen	Not specified	No inhibition

This table demonstrates the selectivity of ER-27319 for the Syk signaling pathway in mast cells over other related pathways in different immune cell types.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed summaries of key experimental protocols for utilizing **ER-27319 maleate** to study Syk function. These are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Inhibition of Mast Cell Degranulation

Objective: To determine the effect of ER-27319 on the antigen-induced release of mediators from mast cells.

Cell Types: RBL-2H3 cells, primary rat peritoneal mast cells, or cultured human mast cells.

Methodology:

- **Cell Seeding:** Seed the mast cells in appropriate culture plates and allow them to adhere overnight.
- **Sensitization:** Sensitize the cells with an appropriate concentration of IgE (e.g., anti-DNP IgE for RBL-2H3 cells) for 12-24 hours.
- **Inhibitor Pre-incubation:** Wash the cells to remove unbound IgE and pre-incubate with varying concentrations of **ER-27319 maleate** (e.g., 0.1, 1, 10, 30 μ M) or vehicle control (e.g., DMSO) for 10-60 minutes at 37°C.
- **Antigen Stimulation:** Challenge the cells with the specific antigen (e.g., DNP-HSA) for a defined period (e.g., 30-60 minutes) at 37°C.
- **Mediator Release Assay:**
 - **Histamine/ β -hexosaminidase Release:** Collect the supernatant and cell lysates. Measure the enzymatic activity of β -hexosaminidase or quantify histamine levels using an appropriate assay (e.g., ELISA).
 - **Arachidonic Acid Release:** Pre-label cells with [3 H]arachidonic acid during sensitization. After stimulation, collect the supernatant and measure radioactivity using a scintillation counter.
 - **Cytokine (TNF- α) Release:** Collect the supernatant and measure TNF- α concentration using ELISA.
- **Data Analysis:** Calculate the percentage of mediator release relative to total cellular content and determine the IC₅₀ value of ER-27319.

Protocol 2: Analysis of Syk Tyrosine Phosphorylation

Objective: To assess the direct inhibitory effect of ER-27319 on the tyrosine phosphorylation of Syk.

Cell Type: RBL-2H3 cells.

Methodology:

- Cell Culture and Sensitization: Culture and sensitize RBL-2H3 cells with IgE as described in Protocol 1.
- Inhibitor Treatment and Stimulation: Pre-incubate the sensitized cells with ER-27319 (e.g., 10, 30 μ M) or vehicle for 10 minutes at 37°C. Stimulate with antigen for 2-5 minutes at 37°C.
- Cell Lysis: Immediately place the culture plates on ice and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation:
 - Clarify the cell lysates by centrifugation.
 - Incubate the supernatant with an anti-Syk antibody overnight at 4°C with gentle rotation.
 - Add protein A/G-agarose beads and incubate for an additional 1-2 hours.
 - Wash the immunoprecipitates several times with lysis buffer.
- Western Blotting:
 - Resuspend the beads in SDS-PAGE sample buffer, boil, and centrifuge.
 - Resolve the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
 - Block the membrane and probe with an anti-phosphotyrosine antibody.
 - Strip the membrane and re-probe with an anti-Syk antibody to confirm equal loading.
- Densitometry: Quantify the band intensities to determine the extent of inhibition of Syk phosphorylation.

Protocol 3: In Vitro Kinase Assay for Syk Activation

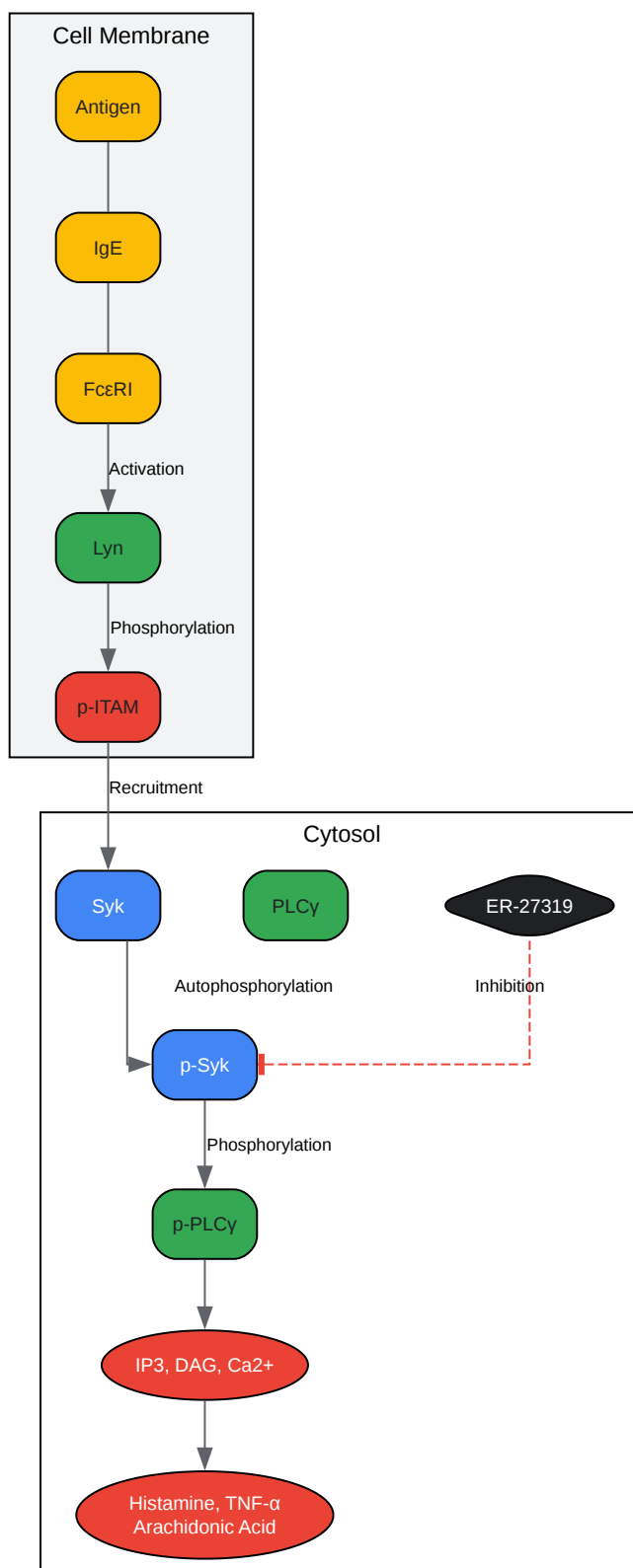
Objective: To determine if ER-27319 inhibits the activation of Syk by phosphorylated ITAMs.

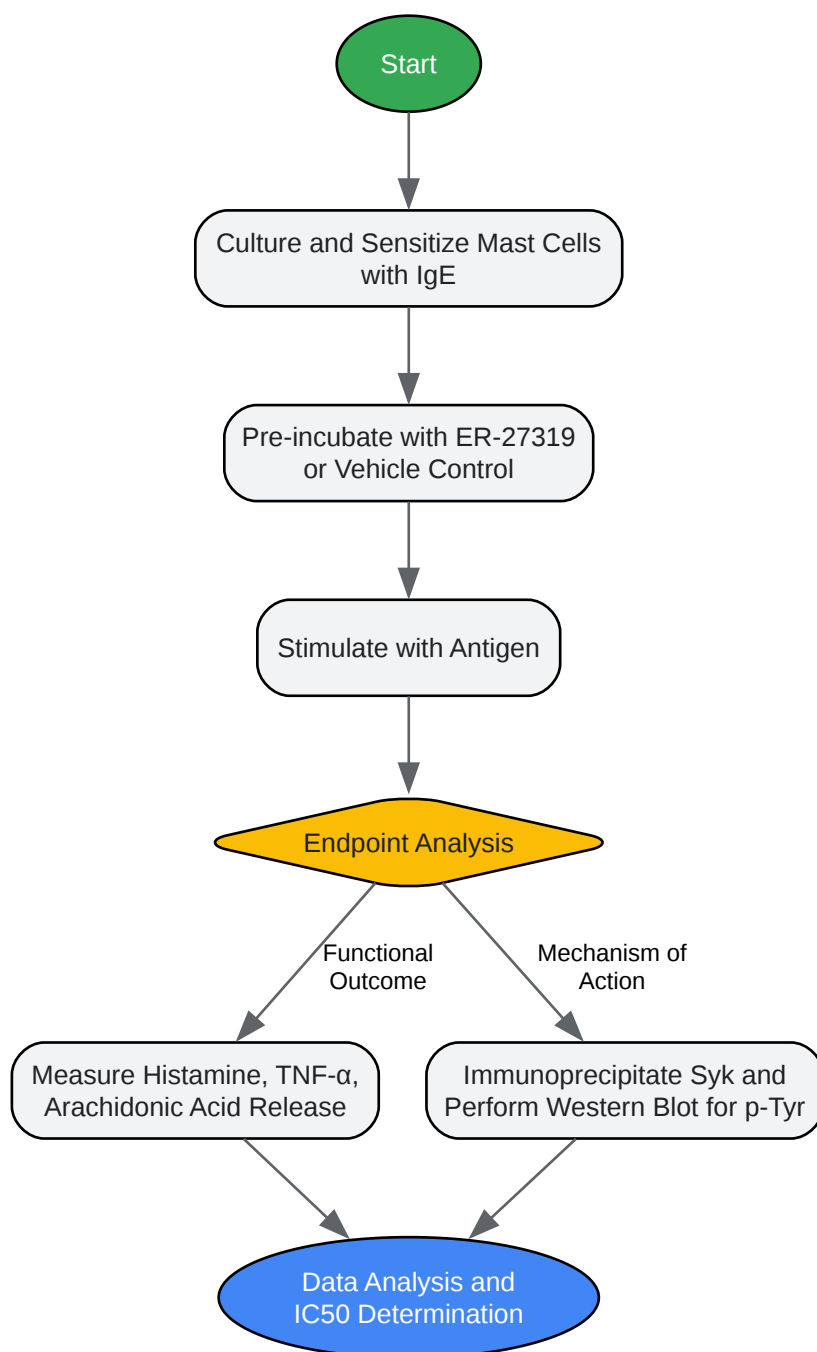
Methodology:

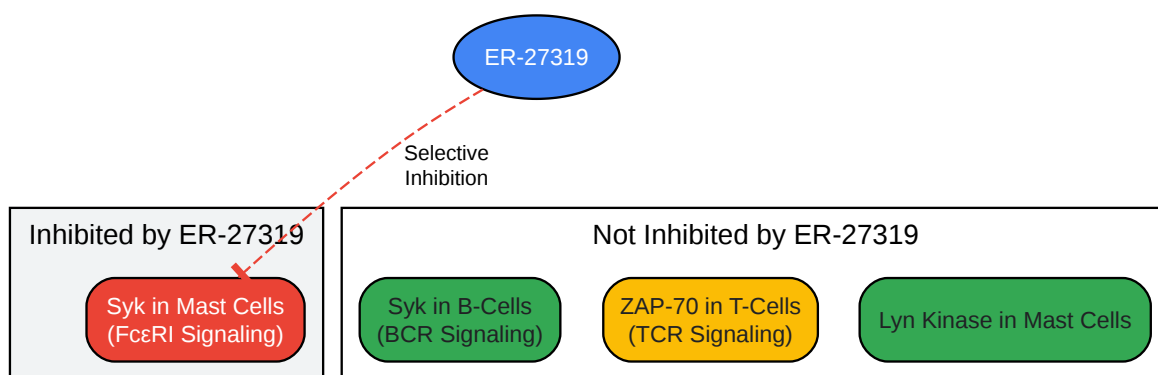
- Preparation of Cell Lysate: Prepare a cytosolic fraction from unstimulated RBL-2H3 cells, which serves as the source of Syk.
- Kinase Reaction:
 - In a microcentrifuge tube, combine the cell lysate with a kinase buffer containing ATP (e.g., 50 μ M).
 - Add varying concentrations of ER-27319.
 - Initiate the reaction by adding a biotinylated, dually phosphorylated ITAM peptide from the Fc ϵ RI γ subunit.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Detection of Syk Phosphorylation:
 - Stop the reaction by adding SDS-PAGE sample buffer.
 - Perform western blotting as described in Protocol 2, probing for phosphotyrosine and total Syk.

Mandatory Visualization

The following diagrams were created using the DOT language to visualize key concepts related to the use of ER-27319 as a tool for studying Syk function.







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